REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][C:4]1[S:5][CH:6]=[C:7]([CH2:9][S:10][CH2:11][CH2:12][NH2:13])[N:8]=1.[CH3:14][N:15]1[CH:17](SC)[CH:16]1[N+:20]([O-:22])=[O:21]>O>[CH3:14][NH:15][C:17]([NH:13][CH2:12][CH2:11][S:10][CH2:9][C:7]1[N:8]=[C:4]([CH2:3][NH:2][CH3:1])[S:5][CH:6]=1)=[CH:16][N+:20]([O-:22])=[O:21]
|
Name
|
2-([2-(methylaminomethyl)-4-thiazolyl]methylthio)ethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCC=1SC=C(N1)CSCCN
|
Name
|
N-methyl-1-methylthio-2-nitroethyleneamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C1SC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product isolated by the above procedure
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=C[N+](=O)[O-])NCCSCC=1N=C(SC1)CNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |